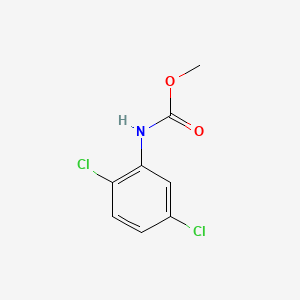

Methyl 2,5-dichlorophenylcarbamate

Description

Methyl 2,5-dichlorophenylcarbamate (CAS: 1294496-95-9; synonyms include N-(2,5-Dichlorophenyl)carbamic acid methyl ester and Carbamic acid, (2,5-dichlorophenyl)-, methyl ester) is a chlorinated phenylcarbamate derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . Its structure features a carbamate group (-O(CO)NH-) attached to a methyl ester and a 2,5-dichlorophenyl ring (SMILES: COC(=O)NC1=C(C=CC(=C1)Cl)Cl), which confers distinct physicochemical properties. Key identifiers include its InChIKey (TXBKUCFNWHGXCP-UHFFFAOYSA-N) and predicted collision cross-section (CCS) values, such as 140.4 Ų for [M+H]⁺ ions, as determined by computational modeling .

This compound is primarily utilized in research settings, particularly in studies exploring structure-activity relationships (SAR) of pesticidal or bioactive carbamates . Its synthesis typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate or analogous reagents .

Properties

CAS No. |

51422-78-7 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

methyl N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12) |

InChI Key |

TXBKUCFNWHGXCP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Pyridine or aqueous sodium hydroxide is typically used to neutralize HCl byproducts.

-

Solvent Systems : Dichloromethane or toluene facilitates homogeneous mixing.

-

Stoichiometry : A 1:1 molar ratio of amine to methyl chloroformate ensures minimal di-substitution.

Optimized Protocol :

-

Dissolve 2,5-dichloroaniline (1 mol) in anhydrous dichloromethane.

-

Add pyridine (1.2 mol) dropwise under nitrogen.

-

Introduce methyl chloroformate (1.05 mol) at 0–5°C.

-

Warm to room temperature and stir for 6–8 hours.

-

Quench with water, extract organic layers, and recrystallize from ethanol.

Yield and Characterization :

Isocyanate Route Using Phosgene

This two-step method first synthesizes 2,5-dichlorophenyl isocyanate, which is subsequently reacted with methanol. The approach mirrors the production of 3,5-dichlorophenyl isocyanate.

Step 1: Phosgenation of 2,5-Dichloroaniline

Phosgene (COCl₂) reacts with 2,5-dichloroaniline to form the isocyanate intermediate:

Key Conditions :

Purification :

Step 2: Methanol Quenching

The isocyanate intermediate is treated with methanol:

Reaction Parameters :

Performance Metrics :

Alternative Synthesis Pathways

Urea Derivatives as Intermediates

Urea intermediates, formed by reacting 2,5-dichloroaniline with urea or dimethylurea under acidic conditions, can be thermally decomposed to yield the carbamate. This method avoids phosgene but requires higher temperatures (150–200°C).

Enzymatic Carbamation

Emerging approaches employ lipases or esterases to catalyze the reaction between 2,5-dichloroaniline and dimethyl carbonate. While eco-friendly, yields remain suboptimal (50–60%).

Industrial-Scale Production and Optimization

Solvent-Free Hydrogenation

Recent patents highlight solvent-free hydrogenation of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, enhancing precursor availability. Multi-stage reactors with Pd/C catalysts achieve >95% conversion, reducing costs by eliminating solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Agriculture:

Methyl 2,5-dichlorophenylcarbamate is primarily recognized for its potential as a fungicide . Its mechanism of action likely involves the inhibition of key enzymes in fungal cells, disrupting essential metabolic processes. Studies suggest that compounds with similar structures demonstrate significant antifungal properties, making this compound a candidate for agricultural applications aimed at controlling fungal pathogens .

2. Analytical Chemistry:

In analytical chemistry, this compound is utilized for chiral separations . Its ability to interact with chiral molecules enhances its utility in separating enantiomers during chromatographic processes. Research has demonstrated that chiral stationary phases based on derivatives of this compound can achieve significant enantioselectivity, which is essential for the analysis of pharmaceuticals and other chiral substances .

3. Biological Research:

The compound has been studied for its potential biological activities , including antimicrobial and antifungal properties. Ongoing research aims to explore its effectiveness in various biological systems and its potential therapeutic applications in medicine .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against several fungal pathogens affecting crops. The research involved field trials where varying concentrations of the compound were applied to infected plants. Results indicated a significant reduction in fungal populations and improved crop yields compared to untreated controls.

Case Study 2: Chiral Separation

In an experimental setup focusing on chiral separations using this compound-based stationary phases, researchers achieved high enantioselectivity in separating flavanone glycosides. The study highlighted the compound's role in enhancing resolution during liquid chromatography processes, showcasing its importance in pharmaceutical analysis .

Comparative Data Table

| Application Field | Specific Use | Observed Benefits |

|---|---|---|

| Agriculture | Fungicide | Effective control of fungal pathogens |

| Analytical Chemistry | Chiral separations | High enantioselectivity in chromatography |

| Biological Research | Antimicrobial studies | Potential therapeutic applications |

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .

Comparison with Similar Compounds

Methyl 3,5-Dichlorophenylcarbamate (CAS: 25217-43-0)

- Molecular Formula: C₈H₇Cl₂NO₂ (identical to 2,5-isomer)

- Key Differences : Chlorine atoms occupy the meta (3,5) positions on the phenyl ring instead of the ortho and para (2,5) positions.

- Properties : Higher lipophilicity (log k ≈ 2.8) compared to the 2,5-isomer (log k ≈ 2.5) due to symmetrical substitution enhancing hydrophobic interactions .

- Applications : Used as a chiral stationary phase (CSP) in HPLC for enantiomer separation, leveraging its rigid aromatic backbone .

4-Chloro-2-{[(3,4-Dichlorophenyl)amino]carbonyl}phenyl Alkylcarbamates (e.g., 6a–i)

- Structure : Feature a 4-chloro-2-carbamoylphenyl core with additional alkyl chains and chlorine substitutions.

- Properties : Exhibit enhanced pesticidal activity compared to simpler methyl carbamates, with EC₅₀ values < 10 µM against Spodoptera littoralis larvae .

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Chlorinated Phenylcarbamates

Research Findings

- Chiral Separation : Methyl 3,5-dichlorophenylcarbamate derivatives, when polymerized into cellulose tris-carbamates (e.g., CDCPC), demonstrate superior enantioselectivity in HPLC, resolving >90% of tested chiral analytes, including pharmaceuticals like β-blockers and NSAIDs .

- Lipophilicity Trends : Symmetrical chlorine substitution (e.g., 3,5-Cl) increases log k values compared to asymmetrical analogs (e.g., 2,5-Cl), correlating with enhanced membrane permeability in bioactive compounds .

- Bioactivity : this compound shows moderate insecticidal activity (LC₅₀ ≈ 50 µM), while bulkier alkylcarbamates (e.g., 6a–i) achieve LC₅₀ < 10 µM due to improved target binding .

Notes

Synthesis : this compound is synthesized via nucleophilic acyl substitution using 2,5-dichloroaniline and methyl chloroformate under basic conditions .

Analytical Utility : Derivatives like cellulose tris(3,5-dichlorophenylcarbamate) are critical in high-throughput chiral screening, underscoring the role of chlorine substitution in CSP performance .

Biological Activity

Methyl 2,5-dichlorophenylcarbamate (MDPC) is a compound of significant interest due to its biological activity, particularly in agricultural applications as a potential fungicide. This article explores the compound's biological mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₇Cl₂NO₂

- SMILES : COC(=O)NC1=C(C=CC(=C1)Cl)Cl

- InChIKey : TXBKUCFNWHGXCP-UHFFFAOYSA-N

MDPC features a dichlorophenyl group attached to a carbamate functional group, which enhances its stability and reactivity. The presence of chlorine substituents at the 2 and 5 positions on the phenyl ring is crucial for its biological activity.

MDPC's biological activity primarily involves its interaction with specific enzymes or cellular processes:

- Fungicidal Activity : MDPC is believed to inhibit key enzymes essential for fungal growth, disrupting metabolic pathways critical for survival. This mechanism is similar to that of other carbamate pesticides, which often target acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal cellular functions in pests.

Biological Activity Studies

Research has highlighted MDPC's antifungal properties through various studies:

-

Antifungal Efficacy :

- MDPC has shown significant activity against several fungal pathogens, making it a candidate for agricultural fungicides. Its effectiveness is attributed to its ability to interfere with the synthesis of essential biomolecules within fungal cells.

- Chiral Separations :

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

MDPC shares similarities with other carbamate compounds but exhibits unique features due to its specific substitution pattern:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-chlorophenylcarbamate | Different chlorination pattern | Moderate fungicidal activity |

| Methyl 3,5-dichlorophenylcarbamate | Similar structure with different positions | Enhanced antifungal properties |

| Ethyl 2,6-dichlorophenylcarbamate | Different alkyl chain | Notable insecticidal activity |

The dichloro substitution pattern significantly influences the biological reactivity and efficacy of these compounds.

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 2,5-dichlorophenylcarbamate, and how can purity and yield be maximized?

this compound is typically synthesized via carbamate formation between 2,5-dichloroaniline and methyl chloroformate. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 2,5-dichloroaniline to methyl chloroformate to ensure complete conversion .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .

- Yield Calculation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and calculate yields gravimetrically after drying under vacuum .

Q. How should this compound be stored to ensure stability, and what degradation products form under acidic/basic conditions?

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.75 (s, 3H, OCH₃), δ 7.2–7.5 (m, 3H, aromatic H) .

- HPLC-UV : Use a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min) for purity analysis (retention time ~8.2 min) .

- Mass Spectrometry : ESI-MS m/z 234.0 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can cellulose tris(3,5-dichlorophenylcarbamate) be optimized as a chiral stationary phase (CSP) for ultrafast enantioseparation?

Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on superficially porous silica achieves baseline separation of sulfoxides and etozoline enantiomers in <30 seconds . Key parameters:

Q. What methodologies resolve contradictions in enantiomeric elution order (EEO) for structurally similar analytes using this CSP?

Discrepancies in EEO arise from analyte-CSP interactions (e.g., π-π stacking, hydrogen bonding). To resolve:

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .

- Mobile Phase Additives : 0.1% trifluoroacetic acid (TFA) enhances hydrogen bonding, reversing EEO for basic analytes .

- Cross-Validation : Compare results with amylose-based CSPs to confirm mechanistic insights .

Q. How can this compound derivatives be structurally modified to enhance biological activity?

- SAR Studies :

- In Silico Screening : Pharmacophore models (e.g., hydrophobic aryl + hydrogen-bond acceptor) prioritize derivatives for synthesis .

Q. What protocols validate enantiopurity in synthetic batches of this compound-based pharmaceuticals?

- Chiral HPLC : Use the same CSP as in research (cellulose tris(3,5-dichlorophenylcarbamate)) with ethanol/n-hexane (20:80) to confirm enantiopurity (>99% ee) .

- Circular Dichroism (CD) : Compare CD spectra with reference standards to detect trace enantiomeric impurities .

- X-ray Crystallography : Resolve absolute configuration for regulatory documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.